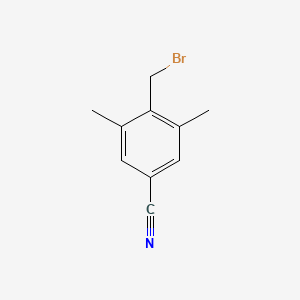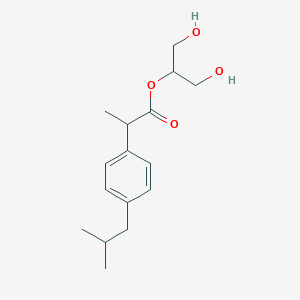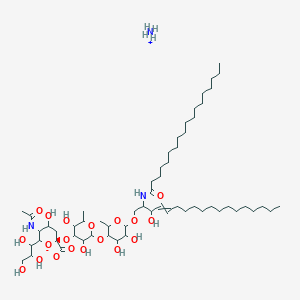![molecular formula C29H57NO2 B3093575 Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- CAS No. 1246298-55-4](/img/structure/B3093575.png)
Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-
概要
説明
Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- is a complex organic compound belonging to the class of ceramides. Ceramides are a family of waxy lipid molecules that are composed of sphingosine and a fatty acid. . Ceramides play a crucial role in cellular signaling and are involved in various biological processes, including cell differentiation, proliferation, and apoptosis.
作用機序
Target of Action
Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-, also known as C12-Ceramide , is a type of sphingolipid. The primary targets of this compound are enzymes called ceramidases . Ceramidases are responsible for the hydrolysis of ceramides, a family of waxy lipid molecules. This process generates sphingosine and a free fatty acid, both of which play crucial roles in cell signaling .
Mode of Action
The compound interacts with its targets, the ceramidases, by serving as a substrate for these enzymes . It is hydrolyzed efficiently by both alkaline ceramidase from P. aeruginosa and neutral ceramidase from mouse liver . The hydrolysis of this compound by ceramidases leads to changes in the levels of ceramides and other sphingolipids within the cell .
Biochemical Pathways
The hydrolysis of Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- by ceramidases is part of the sphingolipid metabolism pathway . This pathway plays a key role in cell recognition, signal transduction, and apoptosis. Changes in the levels of ceramides and other sphingolipids can affect these processes and have downstream effects on cell function .
Pharmacokinetics
Its metabolism likely involves hydrolysis by ceramidases, as mentioned above .
Result of Action
The hydrolysis of Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- by ceramidases results in the production of sphingosine and a free fatty acid . These molecules are involved in various cellular processes, including cell recognition, signal transduction, and apoptosis .
Action Environment
The action of Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- is influenced by various environmental factors. For instance, the activity of ceramidases can be affected by pH, temperature, and the presence of other molecules. Additionally, the bioavailability and stability of this compound may be influenced by factors such as diet and the presence of other lipids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- typically involves the condensation of sphingosine with a fatty acid. The reaction is usually carried out under controlled conditions to ensure the correct stereochemistry of the product. One common method involves the use of dodecanoic acid and sphingosine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of ceramides in various chemical reactions.
Biology: Plays a role in cellular signaling pathways, particularly in the regulation of cell growth and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating skin disorders and neurodegenerative diseases.
Industry: Utilized in the formulation of skincare products due to its role in maintaining skin barrier function
類似化合物との比較
Similar Compounds
C12 3’-sulfo Galactosylceramide: Another ceramide with a similar structure but different functional groups.
N-Dodecanoyl-sulfatide: A sulfatide derivative of dodecanamide with distinct biological properties
Uniqueness
Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities. Its ability to modulate key cellular pathways makes it a valuable compound for research and therapeutic applications .
特性
IUPAC Name |
N-[(E,2R)-2-hydroxyheptadec-3-enyl]dodecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H57NO2/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-28(31)27-30-29(32)26-24-22-20-17-12-10-8-6-4-2/h23,25,28,31H,3-22,24,26-27H2,1-2H3,(H,30,32)/b25-23+/t28-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTIAYDGVUCKFJ-KSPVXFDASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(CNC(=O)CCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H](CNC(=O)CCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H57NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile](/img/structure/B3093493.png)


![5-[(4-Amino-3-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3093515.png)
![Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B3093519.png)
![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3093537.png)
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)


![Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-](/img/structure/B3093566.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)



